1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a thiophene ring fused with a pyrimidine ring, linked to a pyrrolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine rings. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones can then be further functionalized to introduce the thioacetyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the core structure but lack the pyrrolidin-2-one moiety.
Pyrrolidin-2-ones: These compounds have the pyrrolidin-2-one structure but lack the thiophene and pyrimidine rings.
Uniqueness
1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one is unique due to its combination of the thiophene, pyrimidine, and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[3-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H15N3O2S2/c22-15(10-25-18-14-6-8-24-17(14)19-11-20-18)12-3-1-4-13(9-12)21-7-2-5-16(21)23/h1,3-4,6,8-9,11H,2,5,7,10H2 |
InChI Key |
GWBYMCRMNLIBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CSC3=NC=NC4=C3C=CS4 |
Origin of Product |
United States |
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